Aromatase (CYP19) Inhibition: 7-Hydroxyflavanone Shows Superior Potency Over the Common Flavanone Naringenin
In a study evaluating aromatase inhibition in H295R human adrenocortical carcinoma cells, 7-hydroxyflavanone demonstrated significantly higher potency than the common dietary flavanone naringenin. This establishes its value for research requiring more effective modulation of estrogen biosynthesis. [1]
| Evidence Dimension | Aromatase (CYP19) Inhibition |
|---|---|
| Target Compound Data | IC50 = 65 μM |
| Comparator Or Baseline | Naringenin (a common flavanone analog) |
| Quantified Difference | IC50 = 85 μM |
| Conditions | H295R human adrenocortical carcinoma cells |
Why This Matters
This ~1.3x greater potency makes 7-hydroxyflavanone a more sensitive tool for studying aromatase-dependent pathways and a more promising scaffold for developing anti-estrogenic therapeutics.
- [1] Toxicol Sci. 2004 Nov;82(1):70-9. doi: 10.1093/toxsci/kfh257. View Source
